molecular formula C21H16N2S B14559042 2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- CAS No. 61964-66-7

2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl-

Cat. No.: B14559042
CAS No.: 61964-66-7
M. Wt: 328.4 g/mol
InChI Key: IYYNYDUXNBBCNW-UHFFFAOYSA-N
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Description

2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- is a heterocyclic compound that belongs to the quinazolinethione family. Quinazolinethiones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core with a thione group at the 2-position, a 4-methylphenyl group at the 3-position, and a phenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- typically involves multicomponent reactions (MCRs) that are efficient and cost-effective. One common method involves the reaction of isatoic anhydride with ammonium acetate or primary amines and aldehydes in the presence of iodine. This one-pot synthesis yields quinazolinone derivatives in moderate to good yields .

Industrial Production Methods

Industrial production methods for quinazolinethiones often involve the amidation of 2-aminobenzoic acid or its derivatives, followed by ring closure with carboxylic acid derivatives or orthoesters. Other methods include the cyclization-oxidation of anthranilamides with aldehydes and reductive cyclization of nitro-aromatic compounds .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylbenzyl)thio-3-(4-methylphenyl)-4(3H)-quinazolinone
  • 2-(4-Methylphenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone
  • 2-(4-Methoxybenzyl)thio-3-(4-methylphenyl)-4(3H)-quinazolinone

Uniqueness

2(3H)-Quinazolinethione, 3-(4-methylphenyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a 4-methylphenyl and a phenyl group enhances its stability and reactivity compared to other quinazolinethione derivatives .

Properties

CAS No.

61964-66-7

Molecular Formula

C21H16N2S

Molecular Weight

328.4 g/mol

IUPAC Name

3-(4-methylphenyl)-4-phenylquinazoline-2-thione

InChI

InChI=1S/C21H16N2S/c1-15-11-13-17(14-12-15)23-20(16-7-3-2-4-8-16)18-9-5-6-10-19(18)22-21(23)24/h2-14H,1H3

InChI Key

IYYNYDUXNBBCNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=S)C4=CC=CC=C4

Origin of Product

United States

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